REACTION_SMILES
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[Br:2][c:3]1[n:4][c:5]([Br:9])[cH:6][cH:7][cH:8]1.[CH3:10][CH2:11][CH2:12][CH:13]([CH3:14])[CH3:15].[CH3:16][CH2:17][OH:18].[Na:1]>>[c:3]1([O:18][CH2:17][CH3:16])[n:4][c:5]([Br:9])[cH:6][cH:7][cH:8]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1cccc(Br)n1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC(C)C
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
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|
Type
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product
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Smiles
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CCOc1cccc(Br)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |